N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group, dichlorophenyl group, and trifluoroethoxy groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylsulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or trifluoroethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dichlorophenyl)sulfonyl-2,5-dimethoxybenzohydrazide
- N’-(2,4-dichlorophenyl)sulfonyl-2,5-diethoxybenzohydrazide
Uniqueness
N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Biological Activity
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfonyl Group : Enhances solubility and biological activity.
- Dichlorophenyl Group : Imparts specific chemical reactivity and potential pharmacological effects.
- Trifluoroethoxy Groups : Contributes to lipophilicity and may influence membrane permeability.
Molecular Formula : C17H12Cl2F6N2O5S
CAS Number : 860785-92-8
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Antimicrobial Activity : It has shown potential against several bacterial strains, suggesting a role in disrupting bacterial cell functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against multiple bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains | Weak to Moderate |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on AChE and urease:
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 1.21 - 6.28 |
Urease | 1.13 - 6.28 |
These values indicate strong enzyme inhibition potential compared to standard inhibitors.
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study assessing the antibacterial properties of various derivatives, this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimal effects on other strains .
- Enzyme Inhibition Studies : The compound was evaluated for AChE inhibition using a standard assay method. Results indicated that it effectively inhibited AChE with IC50 values ranging from 1.21 µM to 6.28 µM, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Binding Interaction Studies : Fluorescence measurements were employed to determine the binding affinity of the compound to bovine serum albumin (BSA). The results indicated significant binding interactions, which are crucial for understanding the pharmacokinetics of the compound in biological systems .
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWBWFVGNIQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.